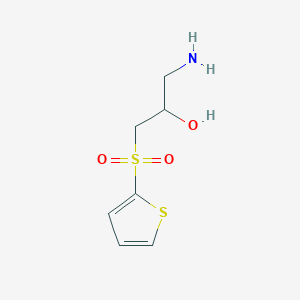

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol

Description

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol (CAS: 1157925-42-2) is a propanolamine derivative characterized by a thiophene-2-sulfonyl substituent. This compound features a secondary alcohol and a primary amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

1-amino-3-thiophen-2-ylsulfonylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S2/c8-4-6(9)5-13(10,11)7-2-1-3-12-7/h1-3,6,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXIHJDHYGACBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082500-83-1 | |

| Record name | 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol features a thiophene ring, which is known for its diverse biological activities. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds containing thiophene structures can effectively inhibit various bacterial strains. A study highlighted the minimum inhibitory concentrations (MICs) of several thiophene derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating that these compounds can serve as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol | 0.22 - 0.25 | Staphylococcus aureus |

| Other Thiophene Derivatives | Varies | Various Bacterial Strains |

2. Anticancer Activity

The anticancer potential of 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol has been investigated through in vitro assays. Compounds with similar structures have shown promising results against various cancer cell lines, including breast and colon carcinoma . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

A notable study reported that thiophene derivatives could induce apoptosis in cancer cells, leading to significant growth inhibition while sparing non-cancerous cells . The following table summarizes findings from relevant studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D (Breast Carcinoma) | 7.4 | Tubulin Inhibition |

| HT-29 (Colon Carcinoma) | 0.17 - 0.67 | Apoptosis Induction |

3. Anti-inflammatory Activity

Thiophene-containing compounds have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests a potential therapeutic role in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol, against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability, with the compound exhibiting lower MIC values compared to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines revealed that the compound could selectively inhibit cancer cell proliferation without affecting normal cells. The study utilized MTT assays to quantify cell viability and determined that the compound's mechanism involved disrupting microtubule dynamics .

Scientific Research Applications

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol is an organic compound that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article delves into its various applications, supported by data tables and case studies to provide a comprehensive overview.

Structure

- Chemical Formula : C₈H₉NO₃S₂

- Molecular Weight : 215.29 g/mol

Medicinal Chemistry

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol has shown potential in the development of pharmaceuticals due to its biological activity. It acts as an intermediate in the synthesis of various bioactive compounds.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific strains of bacteria, suggesting its potential use in developing new antibiotics.

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of conductive polymers and sensors.

Case Study: Conductive Polymers

A study explored the incorporation of 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol into polymer matrices to enhance conductivity. The resulting materials showed improved electrical properties compared to traditional polymers.

| Polymer Type | Conductivity (S/m) | Improvement (%) |

|---|---|---|

| Standard Polymer | 0.01 | - |

| Modified Polymer | 0.05 | 400 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating complex molecules with potential pharmacological applications.

Case Study: Synthesis of Novel Compounds

Research has utilized 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol as a precursor for synthesizing novel heterocyclic compounds that exhibit significant biological activity.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Compound X | 85 |

| Substitution | Compound Y | 90 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Propanolamine derivatives share a common backbone of 1-amino-propan-2-ol but differ in substituents, influencing their reactivity and applications.

Physicochemical Properties

The substituents significantly alter solubility, stability, and reactivity:

- 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol: The sulfonyl group increases polarity, likely improving water solubility compared to non-sulfonated analogs.

- 1-Amino-3-(furan-2-ylmethoxy)propan-2-ol: Exhibits high solubility in water and ethanol due to the hydrophilic furan moiety.

- 1-Amino-3-(3-methylphenoxy)propan-2-ol: Reported as an oil at room temperature, suggesting moderate polarity.

- Nadolol Impurity F (EP) : A hydrochloride salt with enhanced crystallinity and stability, demonstrating the impact of salt formation on physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.